molecular formula C9H12ClNO B3147957 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine CAS No. 634149-56-7

1-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Cat. No.: B3147957
CAS No.: 634149-56-7
M. Wt: 185.65 g/mol
InChI Key: JIGCEWSKWRTWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClNO It is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Scientific Research Applications

1-(2-Chloro-4-methoxyphenyl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of amine-containing compounds with biological systems.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Safety and Hazards

The safety information for “1-(2-Chloro-4-methoxyphenyl)ethan-1-amine” includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups replacing the chloro group.

Comparison with Similar Compounds

  • 1-(4-Chloro-2-methoxyphenyl)ethan-1-amine
  • 1-(2-Chloro-4-methoxyphenyl)ethanone
  • 1-(4-Methoxyphenyl)ethan-1-amine

Comparison:

  • Structural Differences: The position of the chloro and methoxy groups on the phenyl ring can significantly affect the compound’s reactivity and interaction with biological targets.
  • Unique Properties: 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological or chemical properties compared to its analogs.

Properties

IUPAC Name

1-(2-chloro-4-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGCEWSKWRTWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Reactant of Route 3
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Reactant of Route 5
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Reactant of Route 6
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.